2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-ylmethyl group, an amino group, a thio group, an indol-1-yl group, and an acetamide group with two isopropyl substituents . These groups could potentially contribute to the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Crystallographic studies can provide information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the amino group could participate in acid-base reactions, the thio group could undergo oxidation or substitution reactions, and the acetamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally . These properties can influence how the compound behaves in a biological system or how it can be formulated into a drug .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-17(2)29(18(3)4)26(31)14-28-13-24(20-7-5-6-8-21(20)28)34-15-25(30)27-12-19-9-10-22-23(11-19)33-16-32-22/h5-11,13,17-18H,12,14-16H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXYJIVGTAXOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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